molecular formula C12H11NOS B2583026 N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine CAS No. 1118787-04-4

N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine

Cat. No.: B2583026
CAS No.: 1118787-04-4
M. Wt: 217.29
InChI Key: HVGHVIACTNKFLO-UHFFFAOYSA-N
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Description

N-[1-(5-Phenylthiophen-2-yl)ethylidene]hydroxylamine is a hydroxylamine derivative characterized by a thiophene ring substituted with a phenyl group at the 5-position and an ethylidene-hydroxylamine moiety at the 2-position.

Properties

IUPAC Name

(NE)-N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-9(13-14)11-7-8-12(15-11)10-5-3-2-4-6-10/h2-8,14H,1H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGHVIACTNKFLO-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine typically involves the reaction of 5-phenylthiophene-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified . Industrial production methods may involve bulk synthesis and custom synthesis services to meet specific research needs .

Chemical Reactions Analysis

N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites, leading to inhibition or modification of enzymatic activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and physicochemical properties of N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine with three analogs derived from the evidence:

Compound Name Substituent/Backbone CAS Number Formula Molecular Weight (g/mol) Key Properties
This compound (Target) 5-phenylthiophen-2-yl Not available C₁₂H₁₁NOS 217.28 (calculated) High π-conjugation due to thiophene; potential lipophilicity from sulfur atom.
N-[1-(2-Aminophenyl)ethylidene]hydroxylamine 2-aminophenyl 4964-49-2 C₈H₁₀N₂O 150.18 Polar amino group enhances solubility in polar solvents; SDS highlights inhalation precautions.
(NE)-N-[1-(6-Chloro-1-methylindol-3-yl)ethylidene]hydroxylamine 6-chloro-1-methylindol-3-yl 1223748-36-4 C₁₁H₁₁ClN₂O 234.68 Chlorine and methyl groups increase steric bulk; indole NH may enable H-bonding.
N’-(1-Phenyl-ethylidene) hydrazines (e.g., 5a-i) Substituted phenyl hydrazines Not specified Varies (e.g., C₁₄H₁₁Cl₂F₃N₂) Varies (~330–350) Hydrazine backbone differs functionally; used in synthesis of heterocyclic compounds.

Structural and Electronic Comparisons

  • Backbone Variations: The target compound features a thiophene ring, which is more electron-rich than benzene or indole due to sulfur’s lone pairs. This enhances π-conjugation and may improve charge-transfer properties compared to phenyl (e.g., 2-aminophenyl derivative) or indole-based analogs .
  • Substituent Effects: The 2-aminophenyl group in CAS 4964-49-2 introduces a polar amino moiety, increasing aqueous solubility compared to the target’s hydrophobic thiophene-phenyl system .

Biological Activity

N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological effects based on available research findings.

Chemical Structure and Properties

This compound has the molecular formula C12_{12}H11_{11}NOS and a molecular weight of 217.29 g/mol. The compound features a hydroxylamine functional group attached to an ethylidene bridge, which is further connected to a phenylthiophene moiety.

PropertyValue
Molecular FormulaC12_{12}H11_{11}NOS
Molecular Weight217.29 g/mol
SolubilitySoluble in ethanol
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves the condensation reaction between hydroxylamine and the corresponding carbonyl compound. The process can be optimized for yield and purity through various reaction conditions such as temperature, solvent choice, and reaction time.

Antioxidant Properties

Research indicates that compounds with hydroxylamine functionality often exhibit antioxidant properties. Studies have shown that this compound can scavenge free radicals, thereby protecting cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.

Antimicrobial Activity

Preliminary studies suggest that this compound demonstrates antimicrobial activity against various bacterial strains. Tests conducted against Gram-positive and Gram-negative bacteria have shown varying degrees of inhibition, indicating its potential as a lead compound for developing new antimicrobial agents.

Cytotoxic Effects

Investigations into the cytotoxicity of this compound reveal that it may induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell cycle arrest and programmed cell death.

Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of this compound, researchers utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid.

Study 2: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, suggesting promising potential for further development.

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